molecular formula C19H13FN4O4 B2770174 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1903165-11-6

N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2770174
CAS No.: 1903165-11-6
M. Wt: 380.335
InChI Key: WHYZEJJVPLVDPM-UHFFFAOYSA-N
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Description

The compound N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex molecule that integrates multiple functional groups and heterocyclic rings

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the active sites of these enzymes, preventing them from breaking down acetylcholine. This results in an increase in acetylcholine levels, which can enhance neural communication and potentially improve memory and learning .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to its accumulation. This can enhance signal transmission at cholinergic synapses, which are involved in numerous cognitive functions .

Pharmacokinetics

The compound’s interaction with ache and buche suggests it can cross the blood-brain barrier and exert its effects in the central nervous system .

Result of Action

The inhibition of AChE and BuChE leads to an increase in acetylcholine levels. This can enhance neural communication, potentially improving memory and learning. The exact molecular and cellular effects of this compound’s action are still under investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can be achieved through multi-step reactions involving the formation of both triazine and chromene rings. Typical reaction steps may include:

  • Formation of the Chromene Ring: : Condensation reactions between salicylaldehyde derivatives and malononitrile under basic conditions to form chromene intermediates.

  • Synthesis of the Triazine Ring: : Reaction of fluorobenzylamines with cyanogen halides in the presence of a base to form the fluorinated triazine.

  • Coupling Reaction: : Linking the chromene and triazine intermediates using an appropriate linker such as ethylamine under mild conditions, followed by coupling with carboxamides to form the final compound.

Industrial Production Methods

Industrial production of this compound might involve optimizing each synthetic step for scale-up, including:

  • Maximizing yields at each step.

  • Ensuring purity of intermediates.

  • Efficient use of reagents and solvents.

  • Applying continuous flow chemistry to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions at the triazine ring or the chromene ring under controlled conditions.

  • Reduction: : Reduction of the carbonyl groups in the chromene or triazine rings using reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic or electrophilic substitution on the triazine ring, especially involving the fluorine atom.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or other strong oxidizing agents.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under mild conditions.

  • Substitution: : Nucleophiles such as amines or thiols in polar solvents, often requiring a catalyst or base.

Major Products Formed from These Reactions

  • Oxidation: : Formation of hydroxylated products or carboxylic acids.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted triazines with different functional groups.

Scientific Research Applications

This compound has significant potential in various scientific domains:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules due to its reactive functional groups.

  • Biology: : Potential as a fluorescent marker or probe due to the chromene moiety.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Possible applications in material science, such as in the synthesis of polymers or as a component in organic electronics.

Comparison with Similar Compounds

Unique Characteristics

  • Combination of Functional Groups:

  • Fluorine Substitution: : The presence of a fluorine atom can significantly affect its biological activity and stability.

List of Similar Compounds

  • Coumarins: : Similar chromene-based compounds with known biological activities.

  • Triazine Derivatives: : Used in various applications, including herbicides and pharmaceuticals.

  • Fluoroaromatics: : Compounds with fluorine atoms that exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O4/c20-12-5-6-15-13(10-12)18(26)24(23-22-15)8-7-21-17(25)14-9-11-3-1-2-4-16(11)28-19(14)27/h1-6,9-10H,7-8H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYZEJJVPLVDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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